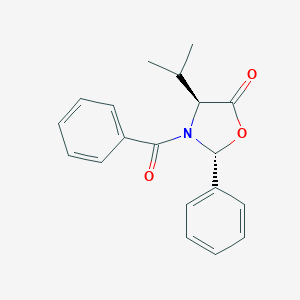
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a benzoyl group, a phenyl group, and a propan-2-yl group attached to an oxazolidinone ring, making it a versatile intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is used as a chiral auxiliary to induce stereoselectivity in various reactions. It is also employed as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of enzyme inhibitors. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Uniqueness
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups. These structural features contribute to its versatility in various chemical reactions and its potential applications in different fields. The compound’s ability to act as a chiral auxiliary and its potential biological activity further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(2R,4S)-3-benzoyl-2-phenyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3/c1-13(2)16-19(22)23-18(15-11-7-4-8-12-15)20(16)17(21)14-9-5-3-6-10-14/h3-13,16,18H,1-2H3/t16-,18+/m0/s1 |
Clave InChI |
CBMVKEBEKIEDBP-FUHWJXTLSA-N |
SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérico |
CC(C)[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















